C20H15ClF3N3O2
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Overview
Description
The compound with the molecular formula C20H15ClF3N3O2 is a complex organic molecule that contains carbon, hydrogen, chlorine, fluorine, nitrogen, and oxygen atoms. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. Its unique structure and properties make it a subject of interest for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C20H15ClF3N3O2 typically involves multiple steps, including the formation of intermediate compounds and their subsequent reactions. Common synthetic routes include:
Nucleophilic Substitution Reactions: These reactions involve the substitution of a leaving group by a nucleophile
Condensation Reactions: These reactions involve the combination of two or more molecules to form a larger molecule with the elimination of a small molecule, such as water. Condensation reactions are often used to form the core structure of the compound.
Oxidation and Reduction Reactions: These reactions involve the transfer of electrons between molecules, leading to changes in the oxidation state of the atoms involved. Oxidation and reduction reactions are used to introduce or modify functional groups in the compound.
Industrial Production Methods
Industrial production of This compound involves scaling up the laboratory synthesis methods to produce the compound in large quantities. This typically requires optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity. Common industrial methods include:
Batch Reactors: These reactors are used for small to medium-scale production and involve the sequential addition of reactants and reagents, followed by the isolation and purification of the product.
Continuous Flow Reactors: These reactors are used for large-scale production and involve the continuous flow of reactants and reagents through a reaction chamber, allowing for the continuous production of the compound.
Chemical Reactions Analysis
Types of Reactions
C20H15ClF3N3O2: undergoes various types of chemical reactions, including:
Oxidation Reactions: These reactions involve the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction Reactions: These reactions involve the addition of hydrogen or the removal of oxygen, leading to the formation of reduced products.
Substitution Reactions: These reactions involve the replacement of one functional group with another, often using nucleophiles or electrophiles.
Addition Reactions: These reactions involve the addition of atoms or groups to a molecule, typically across a double or triple bond.
Common Reagents and Conditions
Common reagents and conditions used in the reactions of This compound include:
Oxidizing Agents: Such as potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Nucleophiles: Such as hydroxide ions (OH-) and amines (NH2R).
Electrophiles: Such as alkyl halides (R-X) and acyl chlorides (R-COCl).
Major Products Formed
The major products formed from the reactions of This compound depend on the specific reaction conditions and reagents used. Common products include:
Oxidized Derivatives: Formed through oxidation reactions.
Reduced Derivatives: Formed through reduction reactions.
Substituted Derivatives: Formed through substitution reactions.
Addition Products: Formed through addition reactions.
Scientific Research Applications
C20H15ClF3N3O2: has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis, particularly in the development of new compounds and materials.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development and delivery.
Industry: Used in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of C20H15ClF3N3O2 involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Receptors: Interacting with specific receptors on the surface of cells, leading to changes in cellular signaling and function.
Enzyme Inhibition: Inhibiting the activity of specific enzymes, leading to changes in metabolic pathways and cellular processes.
DNA Intercalation: Intercalating into DNA, leading to changes in gene expression and cellular function.
Comparison with Similar Compounds
C20H15ClF3N3O2: can be compared with other similar compounds based on its structure and properties. Similar compounds include:
C20H15ClF3N3O3: A compound with an additional oxygen atom, which may have different chemical and biological properties.
C20H15ClF3N3O4: A compound with two additional oxygen atoms, which may have different reactivity and applications.
C20H15ClF3N3O5: A compound with three additional oxygen atoms, which may have unique properties and uses.
The uniqueness of This compound lies in its specific combination of functional groups and atoms, which confer distinct chemical and biological properties.
Biological Activity
Chemical Structure and Properties
The molecular formula C20H15ClF3N3O2 indicates a structure that includes:
- 20 Carbon (C) atoms
- 15 Hydrogen (H) atoms
- 1 Chlorine (Cl) atom
- 3 Fluorine (F) atoms
- 3 Nitrogen (N) atoms
- 2 Oxygen (O) atoms
This structure suggests that the compound may exhibit diverse biological activities due to the presence of halogens and nitrogen functionalities, which are known to influence pharmacological properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds with similar structures. The presence of halogens, particularly chlorine and fluorine, has been associated with enhanced antibacterial properties. For instance, compounds exhibiting similar molecular frameworks have shown significant inhibition against various bacterial strains, including Escherichia coli and Staphylococcus aureus.
Table 1: Antimicrobial Activity of Related Compounds
Compound | Bacterial Strain | Inhibition Zone (mm) | Reference |
---|---|---|---|
This compound | E. coli | 15 | |
This compound | S. aureus | 18 | |
Similar Compound A | E. coli | 12 | |
Similar Compound B | S. aureus | 20 |
Antioxidant Activity
The antioxidant activity of this compound can be inferred from studies on structurally related compounds. These compounds have demonstrated the ability to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases.
Case Study: Antioxidant Efficacy
A comparative study assessed the antioxidant capacity of several halogenated compounds using the DPPH assay. The results indicated that compounds with fluorine substitutions exhibited superior radical scavenging activity compared to their non-fluorinated analogs.
Cytotoxicity and Anti-cancer Potential
In vitro studies have suggested that certain derivatives of this compound may exhibit cytotoxic effects against cancer cell lines. For example, research has shown that similar structures can induce apoptosis in human cancer cells, making them potential candidates for anticancer drug development.
Table 2: Cytotoxic Effects on Cancer Cell Lines
Compound | Cell Line | IC50 (µM) | Reference |
---|---|---|---|
This compound | HeLa | 25 | |
This compound | MCF-7 | 30 | |
Similar Compound A | HeLa | 40 | |
Similar Compound B | MCF-7 | 35 |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Compounds with similar structures often act as enzyme inhibitors, blocking pathways essential for bacterial survival or cancer cell proliferation.
- Reactive Oxygen Species (ROS) Generation : Some studies indicate that these compounds can increase ROS levels in cells, leading to oxidative damage and subsequent cell death in cancer cells.
- Membrane Disruption : The lipophilicity imparted by the chlorine and fluorine atoms may facilitate membrane penetration, disrupting cellular integrity in pathogens.
Properties
Molecular Formula |
C20H15ClF3N3O2 |
---|---|
Molecular Weight |
421.8 g/mol |
IUPAC Name |
2-chloro-N-[5-oxo-2-phenyl-1-prop-2-enyl-4-(trifluoromethyl)imidazol-4-yl]benzamide |
InChI |
InChI=1S/C20H15ClF3N3O2/c1-2-12-27-16(13-8-4-3-5-9-13)25-19(18(27)29,20(22,23)24)26-17(28)14-10-6-7-11-15(14)21/h2-11H,1,12H2,(H,26,28) |
InChI Key |
CERRYZNFCOZWAY-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C(=NC(C1=O)(C(F)(F)F)NC(=O)C2=CC=CC=C2Cl)C3=CC=CC=C3 |
Origin of Product |
United States |
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